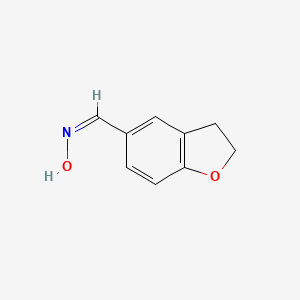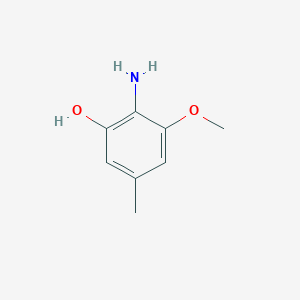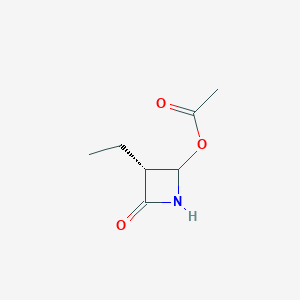
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is a chiral compound that belongs to the class of azetidines. The compound’s chiral nature makes it particularly valuable in the synthesis of enantiomerically pure substances, which are crucial in the development of drugs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the use of ®-ethyl lactate as a starting material, which undergoes a series of reactions including esterification, cyclization, and acetylation to yield the target compound . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability . The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh reaction conditions . These methods not only improve the overall yield but also minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Ethyl-4-oxoazetidin-2-yl acetate: The enantiomer of the target compound, which may exhibit different biological activities and properties.
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis and as a proline analog.
Oxetane derivatives: Compounds with a similar four-membered ring structure but containing an oxygen atom instead of nitrogen.
Uniqueness
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis . Its ability to undergo various chemical reactions and its wide range of applications further highlight its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
[(3R)-3-ethyl-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)/t5-,7?/m0/s1 |
InChI Key |
VHOMYEKCMUWHJI-DSEUIKHZSA-N |
Isomeric SMILES |
CC[C@@H]1C(NC1=O)OC(=O)C |
Canonical SMILES |
CCC1C(NC1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
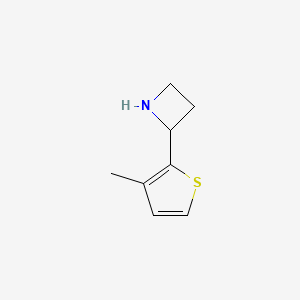
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)
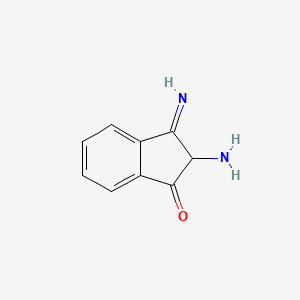

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)



